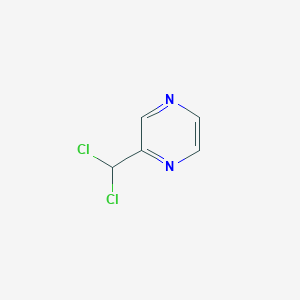
Dichloromethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dichloromethyl)pyrazine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2. It is characterized by a pyrazine ring substituted with a dichloromethyl group.
Vorbereitungsmethoden
The synthesis of 2-(dichloromethyl)pyrazine can be achieved through several routes. One common method involves the reaction of pyrazine with dichloromethyl reagents under controlled conditions. For instance, the reaction of pyrazine with dichloromethyl methyl ether in the presence of a Lewis acid catalyst can yield 2-(dichloromethyl)pyrazine . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-(Dichloromethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert 2-(dichloromethyl)pyrazine to its corresponding pyrazine alcohols or amines.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields pyrazine carboxylic acids, while reduction can produce pyrazine alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Dichloromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has shown that derivatives of 2-(dichloromethyl)pyrazine exhibit antimicrobial and anticancer activities.
Industry: In the industrial sector, 2-(dichloromethyl)pyrazine is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-(dichloromethyl)pyrazine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The dichloromethyl group enhances its binding affinity and specificity towards these targets, making it a potent bioactive compound .
Vergleich Mit ähnlichen Verbindungen
2-(Dichloromethyl)pyrazine can be compared with other pyrazine derivatives such as:
Pyrazine: The parent compound, which lacks the dichloromethyl group.
2,3,5,6-Tetramethylpyrazine: A derivative with four methyl groups.
2,5-Dimethylpyrazine: Another methyl-substituted pyrazine with applications in the food industry as a flavoring agent.
The presence of the dichloromethyl group in 2-(dichloromethyl)pyrazine imparts unique reactivity and biological activity, distinguishing it from these similar compounds .
Conclusion
2-(Dichloromethyl)pyrazine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.
Eigenschaften
Molekularformel |
C5H4Cl2N2 |
|---|---|
Molekulargewicht |
163.00 g/mol |
IUPAC-Name |
2-(dichloromethyl)pyrazine |
InChI |
InChI=1S/C5H4Cl2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |
InChI-Schlüssel |
IUIDZOFNUPTVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



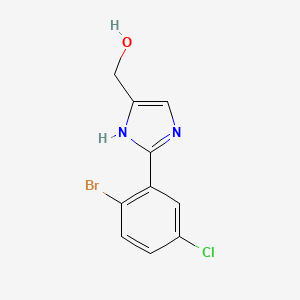
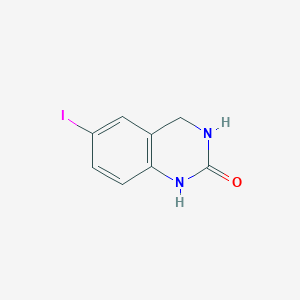



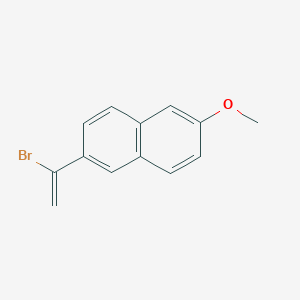
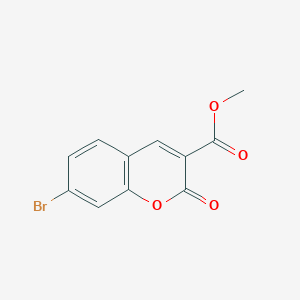
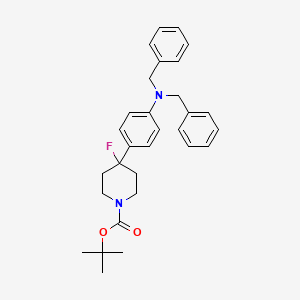
![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
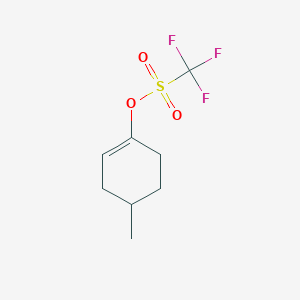
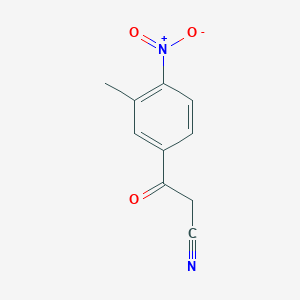
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
